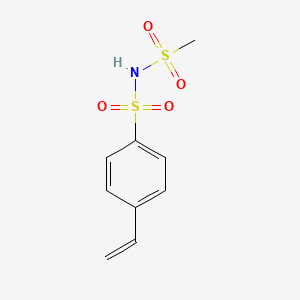
1-(Oxiran-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxiran-2-yl)prop-2-en-1-ol is a chiral organic compound with significant importance in various fields of chemistry and biochemistry. This compound features an epoxy group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its unique stereochemistry, with the (2R,3S) configuration, adds to its value in enantioselective synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of alkenes. One common method is the epoxidation of 3-hydroxy-4-pentene using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds with high stereoselectivity, yielding the desired (2R,3S) isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or chiral catalysts to ensure high enantioselectivity. Enzymatic methods using epoxide hydrolases have been explored to produce this compound with high optical purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Oxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
1-(Oxiran-2-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for epoxide hydrolases.
Industry: The compound is used in the production of fine chemicals and as a building block in polymer synthesis .
Mécanisme D'action
The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-isopropylmalic acid
- (2R,3S)-isocitric acid
- (2R,3S)-3-methyloxiran-2-yl phosphonic acid
Uniqueness
1-(Oxiran-2-yl)prop-2-en-1-ol is unique due to its combination of an epoxy and hydroxyl group, which provides a versatile platform for various chemical transformations. Its specific (2R,3S) configuration also makes it valuable in enantioselective synthesis, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
1-(oxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2 |
Clé InChI |
YYUNQECXARGEAQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)


![2,3,5,6-Tetramethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B8654717.png)




